2-(4-Bromophenyl)thiazole chemical properties
2-(4-Bromophenyl)thiazole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(4-Bromophenyl)thiazole
Abstract
This technical guide provides a comprehensive overview of 2-(4-bromophenyl)thiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, and the presence of a bromophenyl moiety offers a versatile synthetic handle for molecular elaboration. This document, intended for scientists and drug development professionals, details the core physicochemical properties, robust synthetic methodologies, spectroscopic signature, chemical reactivity, and potential applications of this valuable building block. By synthesizing technical data with mechanistic insights, this guide serves as an authoritative resource for leveraging 2-(4-bromophenyl)thiazole in advanced research and development projects.
Core Physicochemical and Structural Properties
2-(4-Bromophenyl)thiazole is a solid organic compound featuring a thiazole ring substituted with a 4-bromophenyl group at the 2-position. This structure combines the biologically relevant thiazole nucleus with a functionalized aromatic ring, making it an ideal starting point for chemical library synthesis. The bromine atom is a particularly useful feature, enabling a wide range of palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Identifiers and Properties of 2-(4-Bromophenyl)thiazole
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNS | [1] |
| Molecular Weight | 239.12 g/mol | [1] |
| Appearance | White to Yellow Solid (inferred from derivatives) | [2] |
| InChI | InChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | [1] |
| InChIKey | AGSWRPPPAGUIOZ-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC=C1C2=NC=CS2)Br | [1] |
| XlogP (Predicted) | 3.3 | [1] |
| Storage | Store at 2-8°C in a cool, dry place | [2] |
Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2,4-disubstituted thiazole core is the Hantzsch Thiazole Synthesis, first described in 1887.[3] This reaction is a cornerstone of heterocyclic chemistry due to its operational simplicity, use of readily available starting materials, and generally high yields.[4] The synthesis proceeds via a (3+2) heterocyclization reaction between an α-haloketone and a thioamide.[5]
For the specific synthesis of 2-(4-bromophenyl)thiazole, the key precursors are 2-bromo-1-(4-bromophenyl)ethan-1-one and thioformamide. The causality behind this choice lies in the predictable bond formation: the sulfur of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone, initiating a sequence of condensation and cyclization steps to form the stable aromatic thiazole ring.[3][4]
Experimental Protocol: Hantzsch Synthesis
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) and thioformamide (1.2 eq) in a suitable solvent such as ethanol or methanol (5 mL/mmol of ketone).[4]
-
Step 2: Reflux: Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).[6]
-
Step 3: Work-up: Allow the mixture to cool to room temperature. Pour the contents into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate (Na₂CO₃), to neutralize the hydrobromic acid byproduct.[4]
-
Step 4: Isolation: The thiazole product, being poorly soluble in water, will precipitate.[4] Collect the solid product by vacuum filtration through a Büchner funnel.
-
Step 5: Purification: Wash the collected solid (filter cake) with cold water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-bromophenyl)thiazole.
Spectroscopic and Analytical Characterization
The structural confirmation of 2-(4-bromophenyl)thiazole relies on a combination of standard spectroscopic techniques. The expected spectral data provide a unique fingerprint for the molecule.
Table 2: Expected Spectroscopic Data for 2-(4-Bromophenyl)thiazole
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (Phenyl): Two doublets in the range of δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.[7][8] - Thiazole Protons: Two doublets or singlets between δ 7.0-8.0 ppm, corresponding to the protons at the C4 and C5 positions of the thiazole ring.[7][9] |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 120-150 ppm range. The carbon bearing the bromine will be distinct.[7][10] - Thiazole Carbons: Signals typically observed around δ 115 ppm (C5), δ 150 ppm (C4), and δ 170 ppm (C2).[11] |
| FT-IR (cm⁻¹) | - C=N Stretch: Characteristic absorption band around 1610-1630 cm⁻¹.[7] - Aromatic C=C Stretch: Bands in the 1500-1600 cm⁻¹ region.[7] - C-S Stretch: Linkage indicated by a stretch around 725 cm⁻¹.[7] - C-Br Stretch: A distinct band typically below 700 cm⁻¹.[8] |
| Mass Spec (MS) | - Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (239/241), showing the characteristic isotopic pattern for a single bromine atom (~1:1 ratio). - Fragmentation: Key fragments may arise from the cleavage of the thiazole ring or loss of the bromine atom.[12] |
Chemical Reactivity and Derivatization Potential
The synthetic utility of 2-(4-bromophenyl)thiazole is primarily derived from the reactivity of the C-Br bond on the phenyl ring. This site is ideal for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.
A. Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming a C-C bond between the bromophenyl group and a wide variety of boronic acids or esters. This allows for the introduction of new aryl, heteroaryl, or alkyl substituents, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The choice of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., dioxane/water) is critical for achieving high conversion and yield.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Step 1: Degassing: To a reaction vessel, add 2-(4-bromophenyl)thiazole (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).
-
Step 2: Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).
-
Step 3: Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Step 4: Reaction: Heat the mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Step 5: Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified using column chromatography to isolate the desired coupled product.
Applications in Research and Drug Development
While 2-(4-bromophenyl)thiazole is primarily a building block, its derivatives have demonstrated a wide spectrum of biological activities. The thiazole nucleus is a bioisostere of other five-membered rings and can engage in crucial hydrogen bonding and π-π stacking interactions with biological targets.[13] This makes the 2-(4-bromophenyl)thiazole scaffold a highly valuable starting point for developing novel therapeutics.
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549).[6][7][14] The ability to easily modify the structure via the bromo-substituent allows for fine-tuning of activity and selectivity.[15]
-
Antimicrobial Agents: The thiazole ring is a common feature in antimicrobial drugs. Hybrids incorporating the 2-(4-bromophenyl)thiazole core have shown potent activity against a range of bacterial and fungal strains, in some cases comparable to or exceeding that of standard drugs like ciprofloxacin and ketoconazole.[6][7][14]
-
Agrochemicals: The structural motifs present in this compound are also relevant in agricultural chemistry. It serves as a precursor for developing effective pesticides and herbicides, contributing to crop protection and enhanced agricultural productivity.[15]
Safety, Handling, and Storage
As a chemical intermediate, 2-(4-bromophenyl)thiazole requires careful handling in a laboratory setting. While specific toxicological data is limited, information from structurally related compounds provides a basis for safe handling procedures.
-
Hazard Classification: Derivatives are often classified as harmful if swallowed (H302) and may cause skin and serious eye irritation (H315, H319).[2][16][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17][19] Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[19][20]
-
Handling: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling. Prevent dispersion of dust during transfer.[17]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][21] Recommended storage temperature is often between 2-8°C.[2][22]
-
Spills and First Aid: In case of skin or eye contact, rinse immediately and thoroughly with plenty of water.[17][20] If inhaled, move to fresh air.[20] In case of a spill, contain the material and clean up using appropriate methods to avoid environmental discharge.[19]
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